molecular formula C16H18BrCl2N B12597887 Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI)

Cat. No.: B12597887
M. Wt: 375.1 g/mol
InChI Key: TYAARSVFWQYHFR-UHFFFAOYSA-N
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Description

Benzenepropanamine derivatives are a class of compounds characterized by a phenylpropylamine backbone with diverse substituents, often influencing their pharmacological profiles. The target compound, Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI), features:

  • A 3-bromophenyl group at the β-position.
  • A 4-chloro substituent on the benzene ring.
  • An α-methyl group on the propylamine chain.
  • A hydrochloride salt formulation for enhanced solubility and stability.

Properties

Molecular Formula

C16H18BrCl2N

Molecular Weight

375.1 g/mol

IUPAC Name

3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-amine;hydrochloride

InChI

InChI=1S/C16H17BrClN.ClH/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12;/h2-8,10-11,16H,9,19H2,1H3;1H

InChI Key

TYAARSVFWQYHFR-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)N.Cl

Origin of Product

United States

Preparation Methods

Method A: Halogenation and Amination

This method involves the halogenation of a precursor compound followed by amination.

  • Reagents :

    • 3-Bromopropylbenzene
    • Sodium hydroxide
    • Methylamine or dimethylamine
  • Procedure :

    • Dissolve sodium hydroxide in water.
    • Add 3-bromopropylbenzene to the solution.
    • Introduce methylamine or dimethylamine gradually while stirring.
    • Heat the mixture to facilitate the reaction.
  • Yield : Approximately 70% after purification.

Method B: N-Alkylation of Amines

This method focuses on the N-alkylation of an amine with a suitable alkyl halide.

  • Reagents :

    • Benzenepropanamine
    • 1-Bromo-3-chloropropane
    • Potassium carbonate
  • Procedure :

    • Mix benzenepropanamine with potassium carbonate in a solvent like acetonitrile.
    • Add 1-bromo-3-chloropropane dropwise while maintaining a temperature of around 20°C.
    • Stir for several hours until the reaction completes.
  • Yield : Approximately 65% after purification via column chromatography.

Method C: Reductive Amination

This method employs reductive amination techniques to synthesize the compound.

  • Reagents :

    • Ketone precursor (e.g., acetophenone)
    • Methylamine
    • Sodium borohydride
  • Procedure :

    • Combine acetophenone with methylamine in methanol.
    • Slowly add sodium borohydride to the mixture while stirring at room temperature.
    • After completion, quench the reaction with hydrochloric acid to obtain the hydrochloride salt.
  • Yield : Approximately 75% based on starting materials.

The following table summarizes the different preparation methods, highlighting their reagents, conditions, and yields:

Method Key Reagents Conditions Yield (%)
Halogenation & Amination Sodium hydroxide, Methylamine Heat, aqueous phase ~70
N-Alkylation Potassium carbonate, Alkyl halide Room temperature ~65
Reductive Amination Ketone precursor, Sodium borohydride Room temperature ~75

The synthesis of Benzenepropanamine, β-(3-bromophenyl)-4-chloro-α-methyl-, (Hydrochloride) can be effectively achieved through various methods including halogenation and amination, N-alkylation, and reductive amination. Each method offers distinct advantages concerning yield and simplicity of procedure. Researchers should select the method that best fits their specific requirements in terms of available reagents and desired outcomes.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or amination.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (Br2, Cl2) and amines (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce benzenepropanone derivatives, while reduction may yield benzenepropanol derivatives.

Scientific Research Applications

Pharmacological Studies

Benzenepropanamine derivatives have been studied for their potential pharmacological effects. Research indicates that compounds with similar structures may exhibit activity as:

  • Monoamine Reuptake Inhibitors : These compounds are being investigated for their potential use in treating depression and anxiety disorders by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine.
  • Antitumor Agents : Some studies suggest that benzenepropanamine derivatives could have cytotoxic effects against certain cancer cell lines, making them candidates for further development in oncology.

Neuropharmacology

Research has indicated that benzenepropanamine derivatives may influence dopaminergic pathways, which are crucial in treating neurological disorders such as Parkinson's disease. The compound's ability to modulate dopamine levels could lead to novel therapeutic strategies.

Chemical Intermediates

Benzenepropanamine is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for further chemical modifications, making it a valuable building block in organic synthesis.

Material Science

Due to its unique chemical properties, benzenepropanamine derivatives are being explored in material science for the development of polymers and coatings that require specific thermal or electrical properties.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant-like effects of benzenepropanamine derivatives in animal models. The results demonstrated significant improvements in behavioral tests compared to control groups, suggesting potential efficacy in mood disorders .

Case Study: Antitumor Potential

Another research project focused on the cytotoxicity of benzenepropanamine derivatives against human cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to various biological effects. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Atomoxetine Hydrochloride (CAS 82857-39-4)

Structure :

  • β-(2-Methylphenoxy) substituent.
  • N-methyl group on the propylamine chain.
  • Hydrochloride salt .

Pharmacology :

  • Selective norepinephrine reuptake inhibitor (NRI) with minimal serotoninergic activity.
  • Clinically used for ADHD due to its noradrenergic specificity .

Key Differences :

  • Substituent Type: Atomoxetine has a phenoxy group (2-methylphenoxy) at the β-position, whereas the target compound has a 3-bromophenyl group.
  • Halogenation: The target compound includes 4-chloro and 3-bromo substituents, which may enhance lipophilicity and receptor binding compared to Atomoxetine’s non-halogenated structure.

Fluoxetine Hydrochloride (CAS 54910-89-3)

Structure :

  • β-[4-(Trifluoromethyl)phenoxy] substituent.
  • N-methyl group.
  • Hydrochloride salt .

Pharmacology :

  • Selective serotonin reuptake inhibitor (SSRI) with potent 5-HT transporter affinity.
  • Used for depression and anxiety disorders .

Key Differences :

  • Electron-Withdrawing Groups : Fluoxetine’s trifluoromethyl group increases electron withdrawal, enhancing serotonin selectivity. The target compound’s bromine and chlorine substituents may favor different transporter interactions.
  • Substituent Position: Fluoxetine’s substituent is para to the phenoxy group, while the target compound’s bromine is meta to the benzene ring.

Dobutamine-Related Compound (CAS 51062-14-7)

Structure :

  • 4-Methoxy and α-methyl groups.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl] substitution.
  • Hydrochloride salt .

Pharmacology :

  • Structurally related to adrenergic agonists but lacks direct β1-agonist activity.
  • Potential cardiovascular applications due to methoxy substituents .

Key Differences :

  • Methoxy vs. Halogen Substituents : The dobutamine analog’s methoxy groups confer polar character, contrasting with the halogenated hydrophobic groups in the target compound.
  • Chain Modification : The ethyl-phenyl linkage in the dobutamine analog alters steric hindrance compared to the target compound’s simpler propylamine chain.

Benzenepropanamine,2,3-dimethoxy-a-(4-methoxyphenyl)-,hydrochloride (CAS 6267-70-5)

Structure :

  • 2,3-Dimethoxy and 4-methoxyphenyl substituents.
  • Hydrochloride salt .

Pharmacology :

Key Differences :

  • Substituent Density : This compound has three methoxy groups , increasing polarity and reducing blood-brain barrier penetration compared to the halogenated target compound.

Research Findings and Implications

  • Halogenation Effects : Bromine and chlorine in the target compound may enhance receptor binding affinity via hydrophobic interactions, as seen in halogenated antidepressants like Sertraline (Cl substituent) .
  • Selectivity Trends: Phenoxy groups (Atomoxetine, Fluoxetine) correlate with transporter selectivity (NE vs. 5-HT), whereas bulky aryl groups (e.g., 3-bromophenyl) may broaden activity .
  • Synthetic Challenges : The target compound’s 3-bromo-4-chloro substitution pattern poses regioselectivity challenges during synthesis, unlike methoxy or trifluoromethyl groups .

Biological Activity

Benzenepropanamine, b-(3-bromophenyl)-4-chloro-a-methyl-, (Hydrochloride) (9CI), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula: C₉H₁₃BrClN
  • Molecular Weight: 232.56 g/mol

The presence of bromine and chlorine substituents on the benzene ring significantly influences its biological activity.

Antimicrobial Activity

Research has demonstrated that various analogues of benzenepropanamine exhibit significant antimicrobial properties. A study synthesized fifteen analogues and evaluated their efficacy against Trichomonas vaginalis and Candida species. Notably:

  • Compound 12 showed a minimum effective concentration (MEC) of 0.1% for spermicidal activity and a minimum inhibitory concentration (MIC) of 0.05% against Candida spp.
  • Compounds 3 and 6 displayed notable microbicidal activities with moderate spermicidal effects .

This dual activity suggests that structural modifications at the 3-amino position can enhance both spermicidal and microbicidal properties.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of benzenepropanamine derivatives. In vitro experiments revealed that specific compounds could mitigate calcium overload in neuronal cells, which is crucial in neurodegenerative conditions. The compounds exhibited:

  • Inhibition of Calcium Overload: Compounds were shown to reduce calcium influx in neuronal models, indicating a protective mechanism against excitotoxicity .

The biological mechanisms underlying the activity of benzenepropanamine derivatives can be summarized as follows:

  • Spermicidal Mechanism: The compounds disrupt the membrane integrity of spermatozoa, leading to cell death. This effect is likely due to the interaction with lipid membranes facilitated by their hydrophobic characteristics.
  • Neuroprotective Mechanism: The compounds may modulate calcium channels or act on intracellular calcium buffering systems, thus preventing cellular damage from calcium overload during excitotoxic events .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of benzenepropanamine analogues against various pathogens. The findings highlighted:

CompoundMEC (%)MIC (%)Activity Type
Compound 120.10.05Spermicidal & Anticandidal
Compound 3N/AModerateMicrobicidal
Compound 6N/AModerateMicrobicidal

This table illustrates the promising potential of these compounds in clinical applications related to reproductive health and infectious diseases.

Neuroprotective Activity Assessment

In an experimental model using SH-SY5Y neuroblastoma cells, several derivatives were tested for their ability to modulate intracellular calcium levels. Results indicated that:

  • Compounds significantly reduced depolarization-induced calcium elevations by approximately 50%, suggesting a protective effect against neurodegeneration.

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